molecular formula C21H16Cl2N2O5S B423344 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

Cat. No.: B423344
M. Wt: 479.3g/mol
InChI Key: BTRASXCLGCULJR-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that features a combination of chloro, methoxy, and benzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazone: This involves the reaction of 3-chlorobenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Sulfonation: The hydrazone intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the benzenesulfonate group.

    Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl benzenesulfonate
  • 2-chloro-4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-6-methoxyphenyl benzenesulfonate

Uniqueness

The uniqueness of 2-CHLORO-4-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups, along with the benzenesulfonate moiety, allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C21H16Cl2N2O5S

Molecular Weight

479.3g/mol

IUPAC Name

[2-chloro-4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-6-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H16Cl2N2O5S/c1-29-19-11-14(13-24-25-21(26)15-6-5-7-16(22)12-15)10-18(23)20(19)30-31(27,28)17-8-3-2-4-9-17/h2-13H,1H3,(H,25,26)/b24-13+

InChI Key

BTRASXCLGCULJR-ZMOGYAJESA-N

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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